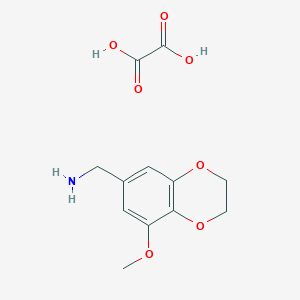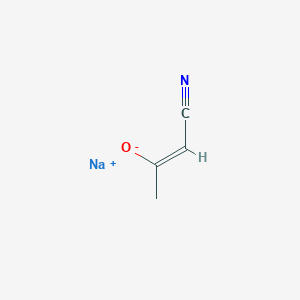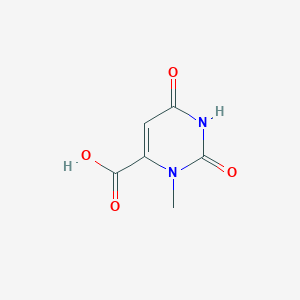![molecular formula C6H8O2 B8070494 Bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B8070494.png)
Bicyclo[2.1.0]pentane-5-carboxylic acid
Descripción general
Descripción
Bicyclo[210]pentane-5-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a three-membered ring fused to a two-membered ring
Synthetic Routes and Reaction Conditions:
Diastereoselective Synthesis: One common method involves the diastereoselective synthesis of bicyclo[2.1.0]pentane carboxylic acids, which allows for the selective formation of specific stereoisomers.
Functionalization of Bicyclic Systems: Another approach is the functionalization of bicyclo[11
Industrial Production Methods: The industrial production of bicyclo[2.1.0]pentane-5-carboxylic acid typically involves large-scale synthetic processes that optimize yield and purity. These methods may include the use of catalysts and specific reaction conditions to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Alcohols and aldehydes.
Substitution: Functionalized bicyclic compounds with different substituents.
Aplicaciones Científicas De Investigación
Bicyclo[2.1.0]pentane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which bicyclo[2.1.0]pentane-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Bicyclo[2.1.0]pentane-5-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical properties compared to other compounds. Similar compounds include:
Bicyclo[1.1.1]pentane-1-carboxylic acid: Another bicyclic carboxylic acid with a different ring structure.
Bicyclo[2.1.0]pentane-1-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.
Propiedades
IUPAC Name |
bicyclo[2.1.0]pentane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4(3)5/h3-5H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOIBBWJYJOSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium;chloride](/img/structure/B8070416.png)


![4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8070449.png)
![1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8070451.png)


![[1,1'-Biphenyl]-2,4,4'-triol](/img/structure/B8070463.png)



![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride](/img/structure/B8070498.png)

